8-Methoxyimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
8-Methoxyimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both imidazole and pyrazine rings in its structure makes it a valuable compound for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyrazine with an appropriate methoxy-substituted aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption. The scalability of these methods allows for the efficient production of the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
8-Methoxyimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding imidazo[1,2-a]pyrazine derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives with new functional groups replacing the original ones.
Scientific Research Applications
8-Methoxyimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or catalysts.
Mechanism of Action
The mechanism of action of 8-Methoxyimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyrimidine: Known for its use in medicinal chemistry, particularly as kinase inhibitors.
Imidazo[1,2-a]pyrazine: A broader class that includes various derivatives with diverse biological activities.
Uniqueness
8-Methoxyimidazo[1,2-a]pyrazin-3-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and its ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C7H8N4O |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
8-methoxyimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C7H8N4O/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,8H2,1H3 |
InChI Key |
KEAAWMCDCUWGDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN2C1=NC=C2N |
Origin of Product |
United States |
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